6-Fluoro-4-methoxycarbonyl-3-indazolecarboxaldehyde

Description

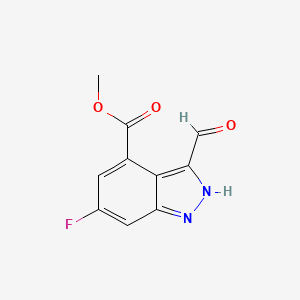

6-Fluoro-4-methoxycarbonyl-3-indazolecarboxaldehyde is a fluorinated indazole derivative characterized by three key functional groups: a fluorine atom at position 6, a methoxycarbonyl (ester) group at position 4, and an aldehyde at position 3. Indazoles are known for their roles in kinase inhibition, anticancer agents, and antimicrobial applications, with substituents modulating solubility, metabolic stability, and target binding . The aldehyde group, in particular, offers a reactive handle for further derivatization, distinguishing it from simpler indazole analogs.

Properties

IUPAC Name |

methyl 6-fluoro-3-formyl-2H-indazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O3/c1-16-10(15)6-2-5(11)3-7-9(6)8(4-14)13-12-7/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJOWEIEQCKPDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC2=NNC(=C12)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501173914 | |

| Record name | 1H-Indazole-4-carboxylic acid, 6-fluoro-3-formyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501173914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-85-7 | |

| Record name | 1H-Indazole-4-carboxylic acid, 6-fluoro-3-formyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole-4-carboxylic acid, 6-fluoro-3-formyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501173914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 6-Fluoro-4-methoxycarbonyl-3-indazolecarboxaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes.

Introduction of the Fluoro Group: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.

Methoxycarbonylation: The methoxycarbonyl group is introduced through esterification reactions using methanol and appropriate carboxylic acid derivatives.

Formylation: The formyl group is introduced via Vilsmeier-Haack reaction using DMF and POCl3.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

6-Fluoro-4-methoxycarbonyl-3-indazolecarboxaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the aldehyde group to an alcohol.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include carboxylic acids, alcohols, Schiff bases, and hydrazones.

Scientific Research Applications

6-Fluoro-4-methoxycarbonyl-3-indazolecarboxaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methoxycarbonyl-3-indazolecarboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxycarbonyl groups can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indazole Derivatives

Key Observations:

- Reactivity: The aldehyde group in the target compound provides a nucleophilic site for condensation or reduction reactions, unlike the nitrile in 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile, which is more inert but useful in metal-catalyzed couplings .

- Substituent Effects: The methoxycarbonyl group enhances solubility in polar aprotic solvents (e.g., DMF, used in ), whereas bulky substituents like iodine or benzodioxol reduce aqueous solubility.

Physicochemical Properties and Solubility

- Solubility: The aldehyde and ester groups improve solubility in polar solvents (e.g., DMF, acetone) compared to halogenated analogs like 4-Fluoro-3-iodo-1H-indazole-6-carbonitrile, which is more lipophilic .

- Stability: The compound is likely stable under inert conditions but may degrade in humid environments due to ester hydrolysis.

Biological Activity

6-Fluoro-4-methoxycarbonyl-3-indazolecarboxaldehyde is a derivative of indazole, an important class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and viral infections.

- Molecular Formula : C₉H₈FNO₃

- CAS Number : 885521-85-7

The structure of this compound features a fluorine atom, a methoxycarbonyl group, and a carboxaldehyde functional group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorine atom enhances the compound's binding affinity to proteins and enzymes, while the methoxycarbonyl and carboxaldehyde groups facilitate hydrogen bonding and other interactions that are essential for its pharmacological effects.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

-

Anticancer Activity :

- Studies have shown that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

- Case Study : In vitro experiments demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines (MCF-7) .

- Antiviral Properties :

-

Antimicrobial Effects :

- The compound has been evaluated for its antimicrobial properties against various bacterial strains.

- Results : Tests revealed that it exhibited moderate antibacterial activity against Gram-positive bacteria .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other indazole derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-Fluoro-3-formyl-4-indazolecarboxylic acid | Structure | Anticancer, Antiviral |

| 6-Amino-4-fluoro-3-(1H)indazole carboxaldehyde | Structure | Kinase inhibition, Anticancer |

| 5-Fluoroindole derivatives | N/A | Antimicrobial, Antiviral |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the indazole core through Fischer indole synthesis.

- Electrophilic fluorination to introduce the fluorine atom.

- Carboxylation to incorporate the carboxylic acid group.

Q & A

Q. What are the optimal synthetic routes for 6-Fluoro-4-methoxycarbonyl-3-indazolecarboxaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of fluorinated indazole derivatives often involves multi-step protocols. For example, analogous compounds (e.g., 6-bromo-5-fluoro-1H-indazole-3-carbaldehyde) are synthesized via oxidation or substitution reactions using nucleophiles . A general approach includes:

Condensation Reactions : Use aldehydes and diamine intermediates under nitrogen with sodium metabisulfite in dry DMF at 120°C for 18 hours (similar to benzimidazole synthesis) .

Functional Group Protection : Protect the aldehyde group during fluorination or methoxycarbonylation to avoid side reactions.

Purification : Column chromatography with ethyl acetate/hexane gradients (≥95% purity).

Q. Key Parameters for Optimization :

| Parameter | Range | Impact |

|---|---|---|

| Temperature | 100–130°C | Higher temps accelerate cyclization but risk decomposition. |

| Solvent | DMF/DMSO | Polar aprotic solvents enhance solubility of intermediates. |

| Catalyst | Na₂S₂O₅ | Stabilizes reactive intermediates; excess may cause byproducts. |

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Compare - and -NMR shifts with reference data (e.g., fluorinated indazoles show characteristic aldehyde protons at δ 9.8–10.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (expected m/z: 222.17 for CHFNO) .

- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values.

Q. How can researchers resolve contradictions in reactivity data for fluorinated indazole derivatives?

Methodological Answer: Contradictions often arise from:

- Regioselectivity Issues : Fluorine’s electron-withdrawing effect directs electrophilic substitution. Use computational tools (e.g., DFT calculations) to predict reactive sites.

- Isomer Formation : Monitor reactions with HPLC-MS to distinguish between 4- and 6-fluoro isomers .

- Solvent Effects : Test reactivity in varying solvents (e.g., DMF vs. THF) to assess polarity’s role.

Case Study : In a synthesis of 6-bromo-5-fluoro-indazole derivatives, unexpected oxidation to carboxylic acids occurred due to trace water. Rigorous drying of solvents and reagents mitigated this .

Q. What computational strategies are effective for predicting the bioactivity of this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases, common targets for indazole derivatives).

- QSAR Models : Train models on fluorinated heterocycles to predict logP, solubility, and binding affinity.

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., CYP450 inhibition risk).

Q. How can researchers address stability challenges during storage and handling?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.